5-(Dimethylamino)-2-methylphenylboronic acid
Overview
Description
The compound is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . The dimethylamino group suggests the presence of a nitrogen atom bonded to two methyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through catalytic reactions .Molecular Structure Analysis
The molecular structure of this compound would likely include a phenyl ring (a cyclic group of six carbon atoms) attached to a boronic acid group and a dimethylamino group.Chemical Reactions Analysis
The compound, being a boronic acid derivative, might be expected to participate in chemical reactions typical of these compounds, such as Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Boronic acids typically have high melting points and are generally stable in the presence of air and moisture .Mechanism of Action
5-(Dimethylamino)-2-methylphenylboronic acid acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a Lewis base. In the Suzuki-Miyaura cross-coupling reaction, this compound forms a complex with the boron atom of the boronic acid and the palladium catalyst. This complex then reacts with the aryl halide to form the desired biaryl compound.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is relatively non-toxic and has low cytotoxicity. It is also stable under physiological conditions, making it a potential candidate for drug delivery applications.
Advantages and Limitations for Lab Experiments
One of the major advantages of 5-(Dimethylamino)-2-methylphenylboronic acid is its versatility in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of complex organic compounds, particularly in the Suzuki-Miyaura cross-coupling reaction. However, one of the limitations of this compound is its sensitivity to moisture, which can affect its reactivity and stability.
Future Directions
There are several future directions for the use of 5-(Dimethylamino)-2-methylphenylboronic acid in chemical research. One potential area of research is the development of new synthetic methods using this compound as a catalyst. Another potential area of research is the use of this compound in drug delivery applications, particularly for the delivery of hydrophobic drugs. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential use in biomedical applications.
Conclusion
In conclusion, this compound is a versatile compound that has gained significant attention in the field of chemical research due to its unique properties. It has been widely used in various chemical reactions, particularly in the synthesis of complex organic compounds. Although there is limited research on its biochemical and physiological effects, this compound has shown potential for use in drug delivery applications. With further research, this compound has the potential to be a valuable tool in chemical research and biomedical applications.
Scientific Research Applications
5-(Dimethylamino)-2-methylphenylboronic acid has been widely used in various chemical reactions, particularly in the synthesis of complex organic compounds. It has been used as a catalyst in the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for the synthesis of biaryl compounds. This compound has also been used in the synthesis of chiral compounds, such as chiral β-amino acids and chiral imines.
Safety and Hazards
Properties
IUPAC Name |
[5-(dimethylamino)-2-methylphenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2/c1-7-4-5-8(11(2)3)6-9(7)10(12)13/h4-6,12-13H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJBBUAFACTUWSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)N(C)C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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